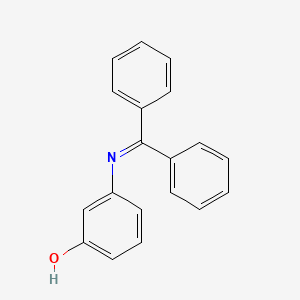

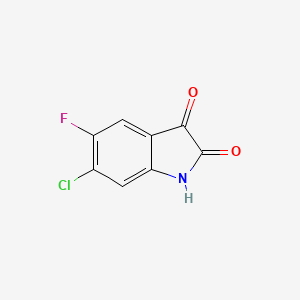

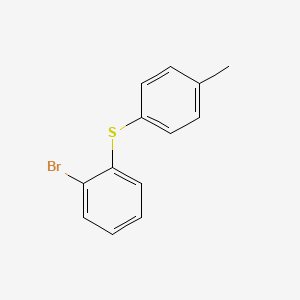

![molecular formula C10H20N2O2 B1370366 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine CAS No. 82516-57-2](/img/structure/B1370366.png)

1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine

説明

“2,2-Dimethyl-1,3-dioxolane-4-methanol” is a chemical compound with the molecular formula C6H12O3 . It also has other names such as α,β-Isopropylideneglycerol, Glycerol acetonide, Glycerol dimethylketal, and Glycerolacetone . Another related compound is “(S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine” which is available from Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1,3-dioxolane-4-methanol” is available in the NIST Chemistry WebBook . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-1,3-dioxolane-4-methanamine” are as follows: It has a refractive index of 1.438 (lit.), a boiling point of 147-148 °C/14 mmHg (lit.), and a density of 1.012 g/mL at 25 °C (lit.) .科学的研究の応用

Pharmaceutical Analysis

1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine is studied in the context of pharmaceutical analysis. It has been involved in the development of a ketoconazole ion-selective electrode, contributing to the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

Synthesis and Characterization

The compound has been part of research in synthesizing and characterizing organotin(IV) derivatives. These derivatives have displayed significant antibacterial, antifungal, and cytotoxic activities (Shaheen et al., 2018).

Polyamide Synthesis

Research includes synthesizing polyamides using compounds like 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine. These polyamides show potential in various molecular weight ranges and solubility in different solvents, indicating a wide range of applications (Hattori & Kinoshita, 1979).

Neuroprotective Approaches

The compound is investigated for its potential in neuroprotective approaches, particularly in the context of Alzheimer's disease. It has been studied for inhibiting acetylcholinesterase activity and offering protection against neurotoxicity (Lecanu et al., 2010).

Anticancer Research

There is significant research into its derivatives for anticancer applications. Certain piperazine substituents have shown efficacy in in vitro studies on various cancer cell lines (Turov, 2020).

Antimicrobial Studies

Research into 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine derivatives includes exploring their antimicrobial properties. This has led to the discovery of compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

特性

IUPAC Name |

1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2)13-8-9(14-10)7-12-5-3-11-4-6-12/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTBQYOJWOSAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627914 | |

| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine | |

CAS RN |

82516-57-2 | |

| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)

![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)